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3-Chloro-4-[(morpholin-4-
Compound Name:

yl)carbonyl]aniline
CAS No.: 926201-77-6
Cat. No.: B2969333

Get Quote

Executive Summary & Process Rationale

The synthesis of 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0) is a critical bottleneck
in the commercial manufacturing of Rivaroxaban, a blockbuster oral anticoagulant (Factor Xa
inhibitor). Legacy synthetic routes heavily relied on the direct nitration of 4-phenylmorpholin-3-
one. While viable on a bench scale, direct nitration on an industrial scale introduces severe
thermal runaway risks, requires highly corrosive reagents (fuming nitric and sulfuric acids), and
yields a mixture of ortho-, meta-, and para- isomers that necessitate costly recrystallization.

To address these limitations, process chemists have shifted toward a convergent, nitration-free
route utilizing 4-nitroaniline as the starting material . This Application Note details a highly
scalable, three-step protocol that circumvents hazardous nitration, improves atom economy,
and delivers the target aniline intermediate with >99% purity directly from the reactor.

Synthetic Strategy & Workflow

The optimized route is designed around three robust transformations:
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» N-Acylation: Coupling of 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride.

e Intramolecular Cyclization: Base-mediated ring closure to form the morpholinone core.

o Catalytic Hydrogenation: Chemoselective reduction of the nitro group to the target aniline.
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4-Nitroaniline

+ 2-(2-chloroethoxy)acetyl chloride

Step 1: N-Acylation
Reagent: Et3N, Toluene
Temp: 0-5°C to RT

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

(Intermediate 1)

Step 2: Intramolecular Cyclization
Reagent: K2CO3, MeCN
Temp: 80 °C (Reflux)

4-(4-Nitrophenyl)morpholin-3-one

(Intermediate 2)

Step 3: Catalytic Hydrogenation
Reagent: 5% Pd/C, H2 (3 bar)
Solvent: EtOH/H20, 60 °C

4-(4-Aminophenyl)morpholin-3-one

(Target Intermediate, CAS 438056-69-0)

Click to download full resolution via product page

Fig 1. Nitration-free synthetic workflow for 4-(4-aminophenyl)morpholin-3-one.
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Process Metrics Comparison

By eliminating the nitration step, the overall process mass intensity (PMI) is reduced, and the
safety profile is drastically improved. The table below summarizes the quantitative advantages

of this optimized route .

. Legacy Route (Direct Optimized Route
Process Metric . . . )
Nitration) (Nitration-Free)
Overall Yield 45% — 52% > 85%
) o Poor (requires isomer 100% (pre-installed para
Regioselectivity .
separation) group)

Exothermic nitration (Runaway  Pressurized Hz (Standard
Key Safety Hazard ) )
risk) handling)

Intermediate Purity ~90% before recrystallization > 99.0%

. ) ) Low (Catalytic reduction, mild
Environmental Impact High (Heavy metal/acid waste) b )
ases

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-Process Controls
(IPCs) must be met before proceeding to subsequent steps to ensure downstream purity.

Step 1: N-Acylation of 4-Nitroaniline

Objective: Synthesize 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.

Mechanistic Causality: 4-Nitroaniline is a notoriously poor nucleophile due to the strong
electron-withdrawing effect of the para-nitro group. To drive the reaction, a highly reactive
electrophile (2-(2-chloroethoxy)acetyl chloride) is used in a non-polar solvent (Toluene).
Triethylamine (EtsN) is added to act as an acid scavenger, preventing the protonation of the
weakly nucleophilic amine and driving the equilibrium forward.

Protocol:
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o Charge a dry, nitrogen-purged reactor with 4-nitroaniline (1.0 eq, 138.1 g) and Toluene (1.0
L).

e Add Triethylamine (1.2 eq, 121.4 g) and cool the suspension to 0-5 °C.

e Dropwise, add 2-(2-chloroethoxy)acetyl chloride (1.1 eq, 172.7 g) over 2 hours, strictly
maintaining the internal temperature below 10 °C to prevent premature degradation of the
acid chloride.

 Allow the reaction to warm to room temperature (20-25 °C) and stir for 4 hours.

e |PC Check: Sample the slurry for HPLC analysis. The reaction is deemed complete when
unreacted 4-nitroaniline is < 1.0%.

o Workup: Add Water (500 mL) to dissolve the triethylamine hydrochloride salts. Separate the
phases. Wash the organic layer with 5% NaHCOs (300 mL) and brine (300 mL).

o Concentrate the toluene layer under reduced pressure to yield the intermediate as a pale-
yellow solid.

Step 2: Intramolecular Cyclization

Objective: Synthesize 4-(4-nitrophenyl)morpholin-3-one.

Mechanistic Causality: The amide proton in the intermediate is rendered highly acidic (pKa
~15) by the adjacent carbonyl and the para-nitrophenyl ring. This allows for the use of a mild,
heterogeneous base like Potassium Carbonate (K2COs) rather than hazardous reagents like
Sodium Hydride (NaH) used in older patents. Acetonitrile is selected as a polar aprotic solvent
to accelerate the intramolecular Sn2 displacement of the primary chloride.

Protocol:

o Dissolve the crude 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide from Step 1 in Acetonitrile
(1.2 L).

e Add finely powdered anhydrous K2COs (2.0 eq, 276.4 Q).

e Heat the suspension to reflux (approx. 80 °C) under vigorous stirring for 12 hours.
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e |PC Check: Monitor via HPLC. Proceed when the acyclic intermediate is < 0.5%.

o Workup: Cool the mixture to room temperature and filter off the inorganic salts. Wash the
filter cake with fresh Acetonitrile (200 mL).

» Concentrate the filtrate under vacuum. Recrystallize the crude residue from Isopropanol
(IPA) to afford 4-(4-nitrophenyl)morpholin-3-one as a bright yellow crystalline solid.

Step 3: Catalytic Hydrogenation
Objective: Synthesize 4-(4-aminophenyl)morpholin-3-one.

Mechanistic Causality: The reduction of the nitro group is highly exothermic (approx. -500
kJ/mol). To ensure scalability and safety, catalytic hydrogenation using 5% Palladium on
Carbon (Pd/C) is employed. The solvent choice is critical: an Ethanol/Water mixture (80:20 v/v)
is used because it increases the solubility of the starting material, prevents the precipitation of
the product onto the catalyst (which causes catalyst poisoning), and mitigates the risk of
morpholinone ring hydrolysis that can occur under harsher reduction conditions .

Protocol:

o Charge a pressure reactor (autoclave) with 4-(4-nitrophenyl)morpholin-3-one (1.0 eq, 222.2
9).

e Add an Ethanol/Water mixture (80:20 v/v, 1.5 L) and 5% Pd/C (50% wet, 0.05 eq Pd).

o Seal the reactor and purge three times with Nitrogen (2 bar), followed by three purges with
Hydrogen gas.

o Pressurize the reactor with Hydrogen to 3.0 bar.

o Gradually heat the reaction mixture to 60 °C. Maintain the hydrogen pressure at 3.0 bar via a
continuous feed until hydrogen uptake ceases (typically 4—-6 hours).

e |PC Check: Sample for HPLC. The reaction is complete when the nitro intermediate and any
hydroxylamine intermediates are undetectable (< 0.1%).

o Workup: Cool the reactor to 25 °C and safely vent the hydrogen gas. Purge with Nitrogen.
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« Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Pd/C can be
pyrophoric when dry; keep the filter cake damp).

» Concentrate the filtrate under reduced pressure to remove ethanol. The product will
precipitate from the residual aqueous phase.

e Filter, wash with cold water, and dry under vacuum at 50 °C to yield 4-(4-
aminophenyl)morpholin-3-one as an off-white solid.

Analytical Validation

To guarantee the trustworthiness of the synthesized API intermediate, the final product must
meet the following analytical specifications:

e HPLC Purity: = 99.5% (UV detection at 254 nm).
e 'HNMR (400 MHz, DMSO-d6):

7.05 (d, 2H), 6.55 (d, 2H), 5.10 (s, 2H, -NH2), 4.15 (s, 2H), 3.95 (t, 2H), 3.65 (t, 2H). The
presence of the broad singlet at 5.10 ppm confirms the successful reduction of the nitro
group to the primary amine.

e Mass Spectrometry (ESI+): m/z calculated for C10H13N202 [M+H]*: 193.10; Found: 193.1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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